molecular formula C10H16 B13962872 Norbornane, 2,2-dimethyl-5-methylene- CAS No. 497-32-5

Norbornane, 2,2-dimethyl-5-methylene-

Cat. No.: B13962872
CAS No.: 497-32-5
M. Wt: 136.23 g/mol
InChI Key: NJZUUYADLXBQPA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Methyl-substituted derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

Norbornane, 2,2-dimethyl-5-methylene-, also known as bicyclo[2.2.1]heptane, 2,2-dimethyl-5-methylene-, is a saturated hydrocarbon featuring a unique bicyclic structure characterized by a bridged bicycloalkane framework, which contributes to its strain and reactivity. This compound, derived from norbornane, includes additional methyl and methylene groups that enhance its structural complexity and potential applications in organic synthesis and materials science. Norbornane, 2,2-dimethyl-5-methylene- has been reported in Achillea abrotanoides, Stoebe plumosa, and Stoebe vulgaris .

Chemical Identifiers

  • PubChem CID: 101717
  • Molecular Formula: C10H16
  • Molecular Weight: 136.23 g/mol
  • IUPAC Name: 2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane
  • InChI: InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3
  • InChIKey: NJZUUYADLXBQPA-UHFFFAOYSA-N
  • CAS Registry Number: 497-32-5

Applications

  • Organic Synthesis: Norbornane, 2,2-dimethyl-5-methylene- serves as a valuable intermediate in synthesizing more complex organic molecules due to its unique structure.
  • Material Science: It has applications in material science, likely due to its structural properties.
  • Medicinal Chemistry: The norbornene scaffold, related to norbornane, has emerged as a promising structure in medicinal chemistry with potential therapeutic applications in cancer treatment .

Norbornene and Related Structures

Compound NameStructure TypeUnique Features
NorbornaneBicyclo[2.2.1]heptaneBasic structure without additional substituents
NorborneneBicyclo[2.2.1]hepteneContains a double bond; more reactive than norbornane
NorbornadieneBicyclo[2.2.1]heptadieneContains two double bonds; higher reactivity
BornaneBicyclo[3.3.1]nonaneContains more carbon atoms; less strained

Biological Activity

Norbornane, 2,2-dimethyl-5-methylene- (CAS No. 497-32-5) is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol. It belongs to the bicyclic class of compounds and has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

PropertyValue
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name 2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane
CAS Number 497-32-5

The synthesis of Norbornane, 2,2-dimethyl-5-methylene- typically involves Diels-Alder reactions, which are crucial for forming its bicyclic structure. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit unique biological properties .

The mechanism of action is primarily linked to its interaction with enzymes and receptors. Preliminary studies suggest that it may modulate biological pathways relevant to inflammation and cancer .

Antitumor Properties

Recent research highlights the potential antitumor properties of Norbornane derivatives. For instance, compounds derived from norbornene scaffolds have shown promising results in targeting specific cancer pathways:

  • Biperiden , a drug containing a norbornene structure, demonstrated significant anticancer activity against pancreatic cancer cells by inhibiting cell proliferation and reducing tumor size in vivo .
  • Another study indicated that norbornene derivatives exhibited low IC50 values (14 µM) in Vero cells, suggesting robust cytotoxic activity against certain cancer cell lines .

Anti-inflammatory Effects

Norbornane derivatives are also being investigated for their anti-inflammatory properties. The structural features of these compounds may influence their ability to interact with inflammatory mediators:

  • Some studies suggest that modifications at the methylene position can enhance the anti-inflammatory effects while maintaining low toxicity levels .

Case Studies

  • Biperiden in Pancreatic Cancer :
    • Objective : To evaluate the efficacy of biperiden (a norbornene derivative) in reducing pancreatic tumor growth.
    • Findings : Treatment led to an average tumor size reduction of 83% in immunodeficient mice models compared to controls .
  • Norbornene Derivatives in Colon Cancer :
    • Objective : Assess the impact of norbornene derivatives on colon cancer cell lines.
    • Findings : Compounds demonstrated inhibition of epithelial mesenchymal transition (EMT) and reduced cell invasion and migration .

Comparative Analysis

To better understand the biological activity of Norbornane, 2,2-dimethyl-5-methylene-, a comparison with related compounds is essential:

CompoundBiological ActivityReference
NorborneneAnticancer properties; used in drug design
BiperidenSignificant reduction in pancreatic tumors
Podophyllotoxin derivativesHigh cytotoxicity against various cancer lines

Properties

CAS No.

497-32-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3

InChI Key

NJZUUYADLXBQPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1CC2=C)C

Origin of Product

United States

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